molecular formula C23H18N2O2 B2800506 (2Z)-N-(2-methylphenyl)-2-(phenylimino)-2H-chromene-3-carboxamide CAS No. 1327179-97-4

(2Z)-N-(2-methylphenyl)-2-(phenylimino)-2H-chromene-3-carboxamide

Cat. No.: B2800506
CAS No.: 1327179-97-4
M. Wt: 354.409
InChI Key: DXXCKDITXMCJSF-VHXPQNKSSA-N
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Description

(2Z)-N-(2-methylphenyl)-2-(phenylimino)-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a chromene core with a carboxamide group and phenylimino substituents, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(2-methylphenyl)-2-(phenylimino)-2H-chromene-3-carboxamide typically involves multi-step organic reactions One common method includes the condensation of 2-hydroxyacetophenone with an appropriate aniline derivative under acidic conditions to form the chromene core

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the employment of high-throughput screening techniques to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-(2-methylphenyl)-2-(phenylimino)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the imine group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

(2Z)-N-(2-methylphenyl)-2-(phenylimino)-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of (2Z)-N-(2-methylphenyl)-2-(phenylimino)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways depend on the biological context and the specific target molecules involved.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-N-(2-methylphenyl)-2-(phenylimino)-2H-chromene-3-carboxylate
  • (2Z)-N-(2-methylphenyl)-2-(phenylimino)-2H-chromene-3-carboxylic acid
  • (2Z)-N-(2-methylphenyl)-2-(phenylimino)-2H-chromene-3-carboxamide derivatives

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern and the presence of both phenylimino and carboxamide groups. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(2-methylphenyl)-2-phenyliminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O2/c1-16-9-5-7-13-20(16)25-22(26)19-15-17-10-6-8-14-21(17)27-23(19)24-18-11-3-2-4-12-18/h2-15H,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXXCKDITXMCJSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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